N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine
Description
N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic hybrid molecule combining a substituted coumarin core with a glycylglycine dipeptide via an acetyl linker. The coumarin moiety features a 5-methoxy group and 4,7-dimethyl substituents, contributing to its lipophilic character, while the glycylglycine segment introduces polar amide and carboxylic acid functionalities. However, the provided evidence lacks direct data on its synthesis, yield, or biological activity, necessitating inferences from analogous compounds .
Properties
Molecular Formula |
C18H20N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-4-12(26-3)17-10(2)11(18(25)27-13(17)5-9)6-14(21)19-7-15(22)20-8-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
GQCOMDRQCRLKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC(=O)NCC(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromone Core
The chromone scaffold is typically synthesized via the Pechmann condensation , where substituted resorcinol derivatives react with β-keto esters under acidic conditions. For 5-methoxy-4,7-dimethylchromone:
-
Starting materials : 3,5-dimethylresorcinol and ethyl acetoacetate.
-
Reaction conditions : Concentrated sulfuric acid at 0–5°C for 4–6 hours.
-
Mechanism : Cyclodehydration forms the 2H-chromen-2-one ring, with methoxy and methyl groups introduced via alkylation post-condensation.
Acetylation at the 3-Position
The chromone derivative undergoes acetylation at the 3-position using:
-
Reagent : Acetic anhydride in the presence of a base (e.g., pyridine).
-
Conditions : Reflux in anhydrous dichloromethane for 2–3 hours.
Synthesis of Glycylglycine
Glycylglycine, a simple dipeptide, is prepared via:
Solid-Phase Peptide Synthesis (SPPS)
-
Protection : Boc (tert-butyloxycarbonyl) groups shield the amine terminus.
-
Coupling : DCC (N,N'-dicyclohexylcarbodiimide) mediates the reaction between Boc-glycine and glycine methyl ester.
-
Deprotection : Trifluoroacetic acid (TFA) removes Boc groups post-coupling.
Coupling of Chromone Acetic Acid and Glycylglycine
The final step involves linking the chromone acetic acid to glycylglycine using peptide coupling reagents:
Activation of the Carboxylic Acid
Reaction Conditions
-
Solvent : Dry dimethylformamide (DMF).
-
Temperature : 0°C to room temperature, stirred for 12–24 hours.
-
Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Purification and Characterization
Chromatographic Purification
-
Column chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (3:7 to 6:4).
-
Yield : ~60–70% after optimization.
Spectroscopic Validation
-
¹H NMR : Key signals include the methoxy singlet (δ 3.85 ppm), methyl groups (δ 2.10–2.30 ppm), and chromone carbonyl (δ 6.70 ppm).
-
MS (ESI) : Molecular ion peak at m/z 303.3 [M+H]⁺.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₅ |
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | N-(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetylglycylglycine |
| Key ¹H NMR Signals | δ 3.85 (s, OCH₃), δ 2.20 (s, CH₃), δ 6.70 (s, C=O) |
Challenges and Optimization
Side Reactions
Solvent and Catalyst Selection
-
DMF vs. THF : DMF provides higher solubility for intermediates but requires thorough drying to prevent hydrolysis.
-
Catalysts : HOBt enhances coupling efficiency compared to DMAP.
Comparative Analysis of Synthetic Routes
While direct literature on this compound is limited, analogous chromone-peptide hybrids employ:
Chemical Reactions Analysis
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has been investigated for various applications:
Medicinal Chemistry
The compound shows promise as a therapeutic agent due to its:
- Antimicrobial Activity : Exhibiting significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
- Anticancer Properties : Demonstrated cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours .
Biological Research
Research indicates that this compound may interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .
Industrial Applications
In industry, this compound serves as:
- A building block for synthesizing more complex organic molecules.
Case Studies
Recent studies have explored the biological effects of this compound:
-
Antimicrobial Activity (2024) :
- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective: Evaluate cytotoxic effects on MCF-7 cells.
- Findings: Dose-dependent decrease in cell viability (IC50 = 15 µM).
-
Inflammation Model Study (2025) :
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular targets, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound is compared to three structurally related molecules: two coumarin-based hydrazides () and an indole-glycylglycine conjugate (). Key distinctions include:
Key Observations:
Core Structure and Substituents :
- The target compound and derivatives share a coumarin core but differ in substituents. The 5-methoxy and 4,7-dimethyl groups in the target likely increase steric hindrance and lipophilicity compared to ’s 4-methyl and hydrazide groups.
- The indole-glycylglycine analogue () has a smaller molecular weight (331.32 vs. 390.39*) due to its indole core and lack of coumarin substituents.
Synthetic Routes :
- compounds are synthesized via hydrazide coupling, achieving moderate yields (60–65%). In contrast, the target’s glycylglycine conjugation may follow a method similar to ’s oxazolone synthesis, which uses N-acylglycine, aldehydes, and acetic anhydride .
Physicochemical Properties :
- Melting points for compounds (262–270°C) reflect strong intermolecular interactions (e.g., hydrogen bonding via hydrazide groups). The target’s glycylglycine moiety may reduce melting points due to increased polarity, though data is unavailable.
- The indole derivative () lacks reported melting points, suggesting challenges in crystallization common with flexible glycylglycine chains .
Spectroscopic Signatures :
- IR Spectroscopy : All compounds show carbonyl peaks (~1700 cm⁻¹ for coumarin/indole, ~1650 cm⁻¹ for amides). The target’s methoxy group would exhibit C-O stretching near 1250 cm⁻¹, absent in ’s indole .
- NMR : The target’s 5-methoxy group would produce a singlet at ~3.8 ppm (¹H NMR), while ’s hydrazide protons resonate near 10–12 ppm. Glycylglycine protons in the target and would appear as complex multiplets (2.5–4.5 ppm) .
ORTEP () could visualize the target’s anisotropic displacement parameters if crystallized .
Biological Activity
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound derived from the class of coumarins, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C16H17NO6 and a molecular weight of 319.31 g/mol. The compound features a chromenone core with a methoxy group and an acetylated glycine moiety, which contribute to its biological properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various human cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50) |
|---|---|---|
| HCT-116 (Colorectal) | 17.4 ± 3.2 | More potent |
| MCF-7 (Breast) | 22.1 ± 4.0 | Comparable |
| HepG2 (Liver) | 6.1 ± 1.9 | Significantly more potent |
| A549 (Lung) | 39.5 ± 4.5 | Less potent |
The compound demonstrated a strong inhibition of cell proliferation and induced apoptosis in HepG2 cells, leading to an increase in caspase activity, indicative of programmed cell death mechanisms .
2. Anti-inflammatory Activity
This compound has also shown anti-inflammatory properties in various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of N-[5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine are multifaceted:
1. Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells .
2. Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further.
3. Anti-inflammatory Pathways : The compound may inhibit NF-kB signaling pathways that are pivotal in inflammatory responses.
Case Studies
In a recent study published in ACS Omega, compounds similar to N-[5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-y]acetyl]glycylglycine were evaluated for their anticancer properties using the MTT assay across multiple cancer types. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine, and how is purity validated?
Answer: The compound can be synthesized via a multi-step coupling reaction. For example:
Coupling Reaction : React 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with glycylglycine using chloroacetyl chloride as an activating agent in the presence of triethylamine (TEA) under reflux conditions.
Purification : Post-reaction, the crude product is isolated via filtration, washed with a non-polar solvent (e.g., petroleum ether), and recrystallized.
Purity Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress, while high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy confirms purity (>98%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Spectroscopy :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) to confirm backbone connectivity and functional groups (e.g., methoxy, carbonyl).
- FT-IR : Identify key vibrations (e.g., C=O stretch at ~1700 cm, amide N–H at ~3300 cm).
- Crystallography :
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s receptor-binding specificity and pharmacological activity?
Answer:
- In Vitro Assays :
- Competitive Binding Studies : Use radiolabeled ligands (e.g., H-naloxone for opioid receptors) to assess displacement in cell membranes expressing target receptors.
- Functional Assays : Measure cAMP inhibition (for G-coupled receptors) or calcium flux (for G-coupled receptors) in transfected HEK293 cells.
- In Vivo Models :
- Analgesic Activity : Tail-flick or hot-plate tests in rodents, comparing dose-response curves to known agonists/antagonists .
- Metabolic Studies : Hypoglycemic effects can be evaluated in diabetic murine models (e.g., streptozotocin-induced) via glucose tolerance tests .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Answer:
- Cross-Validation : Compare refinement outcomes across multiple software (e.g., SHELXL vs. PHENIX ) to identify systematic errors.
- Twinned Data Handling : For overlapping reflections, use SHELXL ’s twin law refinement or the HKL-3000 suite for deconvolution .
- Disorder Modeling : Apply partial occupancy constraints and anisotropic displacement parameters (ADPs) for flexible moieties (e.g., methoxy groups) .
Methodological Considerations for Data Reproducibility
Q. How should researchers address batch-to-batch variability in bioactivity assays?
Answer:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay buffers across experiments.
- Internal Controls : Include reference compounds (e.g., morphine for opioid receptor assays) in each batch to normalize inter-experiment variability .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 6 replicates per condition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
